1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDCOARRFBNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolo[5,4-b]pyridine Core
The key intermediate in the synthesis is the thiazolo[5,4-b]pyridine nucleus. Preparation methods typically start from substituted pyridine or piperidone derivatives, which undergo ring formation reactions to introduce the thiazole ring fused to the pyridine.
Ring Formation via Sulfur Incorporation:
A piperidone derivative is treated with phosphorus sulfide or elemental sulfur in the presence of cyanamide or secondary amines to form the thiazole ring fused to the pyridine ring. This step is crucial for establishing the bicyclic thiazolopyridine scaffold.Functional Group Manipulations:
Post ring formation, functional groups such as methyl or bromo substituents may be introduced at specific positions (e.g., 5-position methylation using formaldehyde and triacetoxysodium borohydride) to enable further derivatization.Solvent and Conditions:
Aromatic hydrocarbon solvents, particularly toluene, are preferred for these transformations. Reaction temperatures range from 0°C to solvent boiling points, with optimal conditions between 40–70°C. Reaction times vary from 1 to 24 hours, commonly 5 to 10 hours for completion.
Coupling with Piperazine
The thiazolopyridine intermediate is then reacted with piperazine to form the target compound:
Nucleophilic Substitution:
The 2-position of the thiazolopyridine core, often bearing a good leaving group (e.g., bromo or chloro), undergoes nucleophilic substitution with piperazine. This reaction typically proceeds under controlled conditions to maximize coupling efficiency and yield.Reaction Conditions:
The coupling reaction is generally performed in polar aprotic solvents or alcoholic solvents under inert atmosphere to prevent side reactions. Temperature control and stoichiometry are optimized to favor mono-substitution and high purity product formation.
Formation of the Dihydrochloride Salt
To enhance the compound's stability, solubility, and handling properties, the free base is converted into its dihydrochloride salt:
Acid Addition:
The neutral 1-{Thiazolo[5,4-b]pyridin-2-yl}piperazine is treated with hydrochloric acid (HCl), typically in an alcoholic solvent such as ethanol, to precipitate the dihydrochloride salt.Isolation and Purification:
The salt is isolated by filtration or crystallization. The use of HCl is preferred due to the salt's enhanced stability and ease of crystallization compared to other acidic salts.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Solvent | Temperature Range | Time (hours) | Notes |
|---|---|---|---|---|---|
| Thiazolopyridine ring formation | Piperidone derivative + phosphorus sulfide + cyanamide/secondary amine | Toluene (preferred) | 40–70°C | 5–10 | Aromatic hydrocarbon solvents preferred |
| Functional group modification | Formaldehyde + triacetoxysodium borohydride | Toluene or similar | 40–70°C | Several hours | Methylation at 5-position |
| Coupling with piperazine | Piperazine + thiazolopyridine intermediate | Polar aprotic or alcoholic solvents | Room temp to reflux | Variable | Nucleophilic substitution at 2-position |
| Salt formation | HCl addition | Ethanol or similar | Room temperature | 1–3 | Formation of dihydrochloride salt |
Research Findings and Optimization Notes
Yield and Purity:
Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly impacts yield and purity. Aromatic solvents like toluene improve ring formation efficiency, while ethanol is preferred for salt formation due to solubility considerations.Reaction Monitoring:
Reactions are typically monitored by chromatographic techniques (e.g., HPLC) and spectroscopic methods (e.g., NMR) to confirm the formation of intermediates and final product.Safety Considerations: Handling of phosphorus sulfide and cyanamide requires caution due to toxicity and reactivity. The final dihydrochloride salt form is more stable and safer to handle in laboratory and industrial settings.
Chemical Reactions Analysis
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be synthesized using reagents like alkyl halides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that thiazolo-pyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride can inhibit cancer cell proliferation by inducing apoptosis in various tumor cell lines. For example, derivatives have been synthesized and tested for their efficacy against breast cancer cells, demonstrating promising results in vitro .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Thiazole-containing compounds are known to possess antibacterial and antifungal properties. In laboratory settings, this compound has shown effectiveness against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Neuropharmacology : There is growing interest in the neuropharmacological effects of thiazolo-pyridine derivatives. Preliminary studies suggest that these compounds may have potential as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance device performance .
- Polymer Chemistry : Researchers are investigating the incorporation of thiazolo-pyridine moieties into polymer matrices to improve mechanical and thermal properties. Such modifications could lead to the development of advanced materials with tailored characteristics for specific applications .
Case Studies
Several case studies highlight the compound's potential:
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The primary mechanism of action of 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride involves the inhibition of phosphoinositide 3-kinase (PI3K). This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound binds to the active site of PI3K, preventing its interaction with its natural substrates and thereby inhibiting its activity. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Based Cores
1-(2-Thiazolyl)piperazine hydrochloride (PubChem CID: 23467106)
- Structure : Lacks the fused pyridine ring, featuring a simpler thiazole directly attached to piperazine.
- Properties : Smaller molecular weight (C₇H₁₀ClN₃S; 217.7 g/mol) compared to the target compound (estimated ~350–400 g/mol due to fused ring). Reduced aromaticity may limit binding affinity in systems requiring planar interactions .
- Applications : Primarily used as a synthetic intermediate rather than a bioactive agent.
- 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride (CAS: 1351642-23-3) Structure: Incorporates a methyl-substituted thiazole linked via a methylene bridge to piperazine.
Compounds with Fused Heterocyclic Systems
1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea
- Structure : Shares the thiazolo[5,4-b]pyridine core but includes a urea linker and a spiroindole-piperidine system.
- Biological Activity : Demonstrated potent P2Y1 receptor antagonism (IC₅₀ < 10 nM) for antiplatelet therapy, highlighting the thiazolo-pyridine moiety’s role in receptor binding .
- Comparison : The target compound lacks the urea linker and spiro system, suggesting divergent therapeutic targets.
- Factor Xa Inhibitor with Tetrahydrothiazolo[5,4-c]pyridine Structure: Features a partially saturated thiazolo-pyridine ring conjugated to a sulfonamide-piperazine group. Activity: Exhibits nanomolar inhibition of Factor Xa, critical in anticoagulant therapy. The saturation reduces aromaticity but enhances conformational flexibility for enzyme binding .
Piperazine Derivatives with Other Heterocycles
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride (CAS: 69389-17-9)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
Key Physicochemical Data
Biological Activity
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its thiazole and piperazine moieties, which are known to exhibit various pharmacological effects. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C10H14Cl2N4S
- CAS Number : 1251924-69-2
- Molar Mass : 220.29 g/mol
- Density : 1.312 g/cm³ (predicted)
- pKa : 8.36 (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine under controlled conditions. The process often yields high purity compounds suitable for biological testing. Various methods have been documented for synthesizing similar thiazole-piperazine derivatives, highlighting the versatility of this scaffold in drug development .
Antinociceptive and Anti-inflammatory Effects
Research indicates that compounds containing thiazole and piperazine rings exhibit significant analgesic and anti-inflammatory activities. In vivo studies have demonstrated that these compounds can effectively reduce pain responses in models such as the acetic acid-induced writhing test and the hot plate test .
Antioxidant Activity
Some derivatives of thiazolo-pyridine compounds have shown promising antioxidant properties. These activities are often assessed through various assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation .
Neuroprotective Effects
The potential of this compound as a neuroprotective agent has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest that this compound may act as an A2A adenosine receptor antagonist, which is a promising target for treating such conditions .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Analgesic Activity :
- Neuroprotective Study :
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Receptor Binding : The compound acts as an antagonist at A2A adenosine receptors, which play a crucial role in modulating neurotransmission and neuroinflammation .
- Antioxidant Mechanism : The presence of thiazole in the structure contributes to its ability to donate electrons and neutralize free radicals .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves dissolving piperazine hexahydrate in ethanol, followed by slow addition of concentrated HCl under controlled cooling (e.g., ice bath) to crystallize the dihydrochloride form. Recrystallization from ethanol improves purity. Key parameters include maintaining stoichiometric ratios of reagents and avoiding moisture contamination to prevent hygroscopic degradation . For thiazolo-pyridine derivatives, cyclization reactions using precursors like 2-aminopyridines with sulfur-containing reagents are critical for core structure formation .
Q. How can researchers assess the purity of this compound in academic settings?
- Methodological Answer : Purity assessment requires a combination of techniques:
- TLC (Thin-Layer Chromatography) : Use silica gel plates with a solvent system (e.g., ethyl acetate/methanol) to detect impurities. Compare values against standards .
- HPLC (High-Performance Liquid Chromatography) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and UV detection at 254 nm for quantification .
- NMR Spectroscopy : Analyze and spectra to confirm structural integrity and detect residual solvents .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Avoid prolonged exposure to humidity, as the dihydrochloride form is hygroscopic and may degrade into toxic byproducts over time . Regular stability testing via HPLC is recommended for long-term storage .
Advanced Research Questions
Q. How does the thiazolo-pyridine moiety influence the compound’s bioactivity in proteomics studies?
- Methodological Answer : The thiazolo[5,4-b]pyridine ring enhances binding affinity to enzymes like kinases due to its planar structure and ability to form hydrogen bonds. Piperazine improves solubility and pharmacokinetics. To study structure-activity relationships (SAR), synthesize analogs with modified substituents on the thiazole or pyridine rings and evaluate inhibitory effects using enzyme assays (e.g., fluorescence polarization) .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., variable IC values)?
- Methodological Answer : Discrepancies often arise from differences in assay conditions:
- Buffer Systems : Use standardized buffers (e.g., piperazine dihydrochloride/glycylglycine at pH 7.4–9.0) to minimize ionic strength variability .
- Cell Lines : Validate target expression levels (e.g., via Western blot) before assay.
- Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. What strategies mitigate interference from this compound in biological assays (e.g., fluorescence quenching)?
- Methodological Answer :
- Fluorescence Quenching : Use non-fluorescent detection methods (e.g., luminescence or absorbance-based assays) for thiazolo-pyridine derivatives.
- Buffer Optimization : Prepare buffers with glycylglycine (pH 8.5–9.5) to reduce nonspecific interactions. Avoid high chloride concentrations, which may precipitate the dihydrochloride salt .
- Control Experiments : Include vehicle-only controls and pre-incubate compounds with assay components to identify false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
